

# Spectroscopic Data of 2-Methyl-1-decanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2-Methyl-1-decanol
CAS No.:	18675-24-6
Cat. No.:	B097644

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2-Methyl-1-decanol** (CAS No: 18675-24-6), a branched-chain fatty alcohol. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not only the spectral data but also the underlying scientific principles and experimental considerations for its acquisition and interpretation.

## Introduction

**2-Methyl-1-decanol** is a C11 aliphatic alcohol with a methyl branch at the second carbon position. This structural feature imparts specific physicochemical properties that are of interest in various fields, including formulation science and the study of natural volatiles.<sup>[1]</sup> Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in different matrices. This guide will delve into the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra, the expected IR absorption bands, and an analysis of its experimentally determined electron ionization mass spectrum.

## Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme is used for the carbon and hydrogen atoms of **2-Methyl-1-decanol**.

Caption: Molecular structure and atom numbering of **2-Methyl-1-decanol**.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of publicly accessible experimental spectra, this section provides a detailed prediction of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Methyl-1-decanol**.

### A. Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals corresponding to the different chemical environments of the protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the overall electronic environment.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Causality behind Predicted Chemical Shifts and Multiplicities:

- $-\text{CH}_2\text{OH}$  (C1 protons): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at the lowest field ( $\sim 3.45$  ppm). They are coupled to the proton on C2, and due to the prochiral nature of C1, they are diastereotopic and may appear as a complex multiplet.
- $-\text{CH}-$  (C2 proton): This proton is coupled to the protons on C1, C3, and the methyl group at C11, resulting in a complex multiplet.

- Aliphatic Chain (-CH<sub>2</sub>-) (C3-C9 protons): The protons on these methylene groups are in similar chemical environments and will overlap in the aliphatic region of the spectrum (~1.20 - 1.40 ppm).
- Terminal -CH<sub>3</sub> (C10 protons): This terminal methyl group is expected to appear as a triplet due to coupling with the adjacent methylene group (C9).
- Branched -CH<sub>3</sub> (C11 protons): This methyl group is attached to the chiral center (C2) and will appear as a doublet due to coupling with the single proton on C2.
- -OH proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be exchanged with D<sub>2</sub>O.

## B. Predicted <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Rationale for Predicted Chemical Shifts:

- -CH<sub>2</sub>OH (C1): This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift to ~68 ppm.

- -CH- (C2): This methine carbon is also influenced by the nearby oxygen and is expected around ~39 ppm.
- Aliphatic Chain (-CH<sub>2</sub>- and -CH<sub>3</sub>): The remaining carbons of the decyl chain will appear in the typical aliphatic region. The terminal methyl carbon (C10) will be the most upfield (~14 ppm). The branched methyl (C11) will be slightly downfield from the terminal methyl. The methylene carbons will have chemical shifts that are subtly influenced by their position relative to the branch point and the hydroxyl group.

## C. Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for **2-Methyl-1-decanol** would involve the following steps:

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **2-Methyl-1-decanol** in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
  - Filter the solution into a 5 mm NMR tube.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - To confirm the hydroxyl proton, a D<sub>2</sub>O exchange experiment can be performed. Add a drop of D<sub>2</sub>O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.
  - For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[2]

## II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of **2-Methyl-1-decanol** will be dominated by absorptions corresponding to the O-H and C-H bonds.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Interpretation of Key Absorption Bands:

- O-H Stretch: The most characteristic peak will be a broad and strong absorption in the region of 3200-3600  $\text{cm}^{-1}$ , which is indicative of the hydroxyl group and its involvement in intermolecular hydrogen bonding.[3]
- C-H Stretch: Strong absorptions between 2850 and 2960  $\text{cm}^{-1}$  are due to the stretching vibrations of the numerous C-H bonds in the aliphatic chain and methyl groups.

- C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1260  $\text{cm}^{-1}$ , corresponds to the C-O stretching vibration of the primary alcohol.

## Experimental Protocol: IR Data Acquisition

- Sample Preparation:
  - For liquid samples like **2-Methyl-1-decanol**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
  - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
- Data Acquisition:
  - Acquire a background spectrum of the empty IR beam path or the clean ATR crystal.
  - Acquire the sample spectrum.
  - The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## III. Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Methyl-1-decanol** provides valuable information about its molecular weight and fragmentation pattern. The following data and interpretation are based on the spectrum available in the NIST Chemistry WebBook.<sup>[4]</sup>

### A. Electron Ionization Mass Spectrum Data



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

## B. Interpretation of the Fragmentation Pattern

The molecular ion peak ( $[M]^+$ ) at  $m/z$  172 is expected to be of very low abundance or absent, which is characteristic of long-chain alcohols.[5] The fragmentation pattern is dominated by cleavage of C-C bonds.

- $\alpha$ -Cleavage: Cleavage of the bond between C1 and C2 is not a major pathway. However, cleavage of the bond between C2 and C3 would lead to a fragment at  $m/z$  45 ( $[CH_3CHCH_2OH]^+$ ), which is not a prominent peak.
- Loss of Water: A peak corresponding to the loss of water ( $[M-18]$ ) is often observed for alcohols, but it is not a major peak in this case.
- Alkyl Chain Fragmentation: The most prominent peaks in the spectrum are due to the fragmentation of the long alkyl chain, leading to a series of carbocations with  $m/z$  values of 43, 57, 71, 85, etc., differing by 14 mass units (a  $CH_2$  group). This is a very common fragmentation pattern for long-chain aliphatic compounds.
- Loss of the Hydroxymethyl Group: A peak at  $m/z$  141 corresponds to the loss of the  $CH_2OH$  radical ( $[M-31]$ ), which is a common fragmentation pathway for primary alcohols.



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Proposed key fragmentation pathways for **2-Methyl-1-decanol** in EI-MS.

## C. Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction:
  - For a volatile compound like **2-Methyl-1-decanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
  - A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.
  - The GC separates the components of the sample, and the pure compound then enters the mass spectrometer.
- Ionization:
  - Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns.
- Mass Analysis:



- A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
- Detection:
  - An electron multiplier or similar detector records the abundance of each ion.

## Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic data for **2-Methyl-1-decanol**. While experimental NMR and IR spectra are not readily available in public databases, this guide offers robust predictions based on established spectroscopic principles. The analysis of the experimentally determined mass spectrum from the NIST database provides crucial information for its identification. The detailed protocols and interpretations herein serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate characterization and facilitating its application in various scientific endeavors.

## References

- Wikipedia. Stobbe condensation. [[Link](#)]
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [[Link](#)]
- Organic Chemistry Portal. Grignard Reaction. [[Link](#)]
- The Unconditional Guru. Stobbe reaction and its Mechanism. (2021-03-05). [[Link](#)]
- Wikipedia. Grignard reaction. [[Link](#)]
- Chemistry LibreTexts. Reactions with Grignard Reagents. (2023-01-22). [[Link](#)]
- Chemistry Steps. The Grignard Reaction Mechanism. [[Link](#)]
- Unacademy. About Stobbe Reaction and Its Mechanism. [[Link](#)]
- Juniper Publishers. Stobbe Condensation. (2022-05-05). [[Link](#)]

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [\[Link\]](#)
- The Good Scents Company. **2-methyl-1-decanol**, 18675-24-6. [\[Link\]](#)
- National Institute of Standards and Technology. 1-Decanol, 2-methyl-. In NIST Chemistry WebBook. [\[Link\]](#)
- The Royal Society of Chemistry. Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols. [\[Link\]](#)
- PubChemLite. **2-methyl-1-decanol** (C<sub>11</sub>H<sub>24</sub>O). [\[Link\]](#)
- National Institute of Standards and Technology. 2-Methyl-2-decanol. In NIST Chemistry WebBook. [\[Link\]](#)
- University of Arizona. Mass Spectrometry: Fragmentation. [\[Link\]](#)
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [\[Link\]](#)
- SpectraBase. 2-Methyl-2-decanol - Optional[<sup>13</sup>C NMR] - Chemical Shifts. [\[Link\]](#)
- PubChem. 1-Decanol, 2-methyl-. [\[Link\]](#)
- Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [\[Link\]](#)
- Magritek. Introduction to <sup>13</sup>C-NMR and DEPT – Identification of an Alcohol. [\[Link\]](#)
- MDPI. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. [\[Link\]](#)
- Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. magritek.com \[magritek.com\]](https://www.magritek.com)
- [3. infrared spectrum of 2-methylpropan-1-ol C<sub>4</sub>H<sub>10</sub>O \(CH<sub>3</sub>\)<sub>2</sub>CHCH<sub>2</sub>OH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [4. 1-Decanol, 2-methyl- \[webbook.nist.gov\]](https://webbook.nist.gov)
- [5. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- To cite this document: BenchChem. [Spectroscopic Data of 2-Methyl-1-decanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097644#spectroscopic-data-nmr-ir-ms-for-2-methyl-1-decanol\]](https://www.benchchem.com/product/b097644#spectroscopic-data-nmr-ir-ms-for-2-methyl-1-decanol)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check